molecular formula C16H23NO3 B8699995 Ethyl 1-(2-hydroxyethyl)-4-phenylpiperidine-4-carboxylate CAS No. 61532-49-8

Ethyl 1-(2-hydroxyethyl)-4-phenylpiperidine-4-carboxylate

Cat. No. B8699995
Key on ui cas rn: 61532-49-8
M. Wt: 277.36 g/mol
InChI Key: RACMHGWYECDCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04066654

Procedure details

A mixture of 9.9 parts of ethyl 4-phenyl-4-piperidinecarboxylate, 41.8 parts of 4-methyl-2-pentanone, 4.3 parts of ethylene oxide and 79.2 parts of ethanol is heated in a sealed citric bottle at about 60° C for 7 days. The resulting solution is cooled, the solvent is evaporated under reduced pressure and the residual material is partitioned between diluted NaOH and ether. The ether layer is then separated and extracted with diluted HCl. The acid layer is then made alkaline with aqueous sodium hydroxide and the resulting mixture is extracted with ether. The ether layer is dried over sodium sulfate and potassium carbonate and evaporated in vacuum. The residue is crystallized from ether-n-pentane to give ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate, melting at about 91.5°-93° C.
Name
ethyl 4-phenyl-4-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(C)[CH2:20][C:21](=[O:23])C.C1OC1>C(O)C>[OH:23][CH2:21][CH2:20][N:10]1[CH2:9][CH2:8][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:12][CH2:11]1

Inputs

Step One
Name
ethyl 4-phenyl-4-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCNCC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual material is partitioned between diluted NaOH and ether
CUSTOM
Type
CUSTOM
Details
The ether layer is then separated
EXTRACTION
Type
EXTRACTION
Details
extracted with diluted HCl
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer is dried over sodium sulfate and potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ether-n-pentane

Outcomes

Product
Name
Type
product
Smiles
OCCN1CCC(CC1)(C(=O)OCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.